Anorexigenic peptide

Description

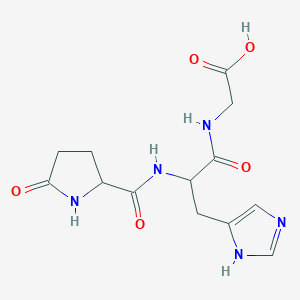

Structure

3D Structure

Properties

Molecular Formula |

C13H17N5O5 |

|---|---|

Molecular Weight |

323.30 g/mol |

IUPAC Name |

2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C13H17N5O5/c19-10-2-1-8(17-10)13(23)18-9(3-7-4-14-6-16-7)12(22)15-5-11(20)21/h4,6,8-9H,1-3,5H2,(H,14,16)(H,15,22)(H,17,19)(H,18,23)(H,20,21) |

InChI Key |

GVCTYSKUHKXJDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Novel Anorexigenic Peptides in the Hypothalamus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypothalamus is a critical brain region that orchestrates the intricate balance of energy homeostasis. It integrates peripheral signals regarding nutrient status and energy stores to modulate food intake and energy expenditure. A key component of this regulatory network is a diverse array of neuropeptides with either orexigenic (appetite-stimulating) or anorexigenic (appetite-suppressing) properties. The discovery and characterization of novel anorexigenic peptides within the hypothalamus have opened new avenues for understanding the pathophysiology of obesity and for the development of innovative anti-obesity therapeutics.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key findings in the ongoing discovery of hypothalamic anorexigenic peptides. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in this dynamic field.

Core Anorexigenic Peptide Systems in the Hypothalamus

Several key anorexigenic peptide systems have been identified in the hypothalamus, with the pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons in the arcuate nucleus (ARC) of the hypothalamus being among the most extensively studied.

-

Pro-opiomelanocortin (POMC)-Derived Peptides: POMC neurons produce the precursor protein POMC, which is cleaved to yield several bioactive peptides, most notably α-melanocyte-stimulating hormone (α-MSH). Upon release, α-MSH acts on melanocortin receptors, primarily the melanocortin-4 receptor (MC4R), in downstream hypothalamic nuclei such as the paraventricular nucleus (PVN), to exert its potent anorexigenic effects.[1][2] The binding of α-MSH to MC4R is of high affinity.[1]

-

Cocaine- and Amphetamine-Regulated Transcript (CART): CART peptides are co-expressed with POMC in ARC neurons and are also potent anorexigenic agents.[3][4] Central administration of CART peptides has been shown to dose-dependently decrease food intake.[3][4][5][6]

-

Nesfatin-1: Discovered more recently, nesfatin-1 is derived from the precursor protein nucleobindin2 (NUCB2) and is found in several hypothalamic nuclei involved in energy homeostasis.[7][8][9] Intracerebroventricular (ICV) injection of nesfatin-1 has been demonstrated to reduce food intake in a dose-dependent manner.[7][10] While its specific receptor is yet to be definitively identified, studies suggest it may be a G-protein coupled receptor.[8][9]

-

Corticotropin-Releasing Hormone (CRH): CRH, a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, also functions as an anorexigenic peptide. CRH neurons are found in the PVN, and their activation suppresses food intake, particularly in response to stress. CRH exerts its effects through two G-protein coupled receptors, CRHR1 and CRHR2.

-

Glucagon-Like Peptide-1 (GLP-1): While traditionally known as an incretin (B1656795) hormone released from the gut, GLP-1 and its receptors are also present in the hypothalamus. Central administration of GLP-1 receptor agonists has been shown to reduce food intake, highlighting a central role for this peptide in appetite regulation.

Quantitative Data on Anorexigenic Peptides

The following tables summarize key quantitative data related to the binding affinities of anorexigenic peptides to their receptors and their dose-dependent effects on food intake.

Table 1: Receptor Binding Affinities of Hypothalamic Anorexigenic Peptides

| Peptide | Receptor | Brain Region/Cell Line | Kd / Ki (nM) | Reference |

| Nesfatin-1 | Putative Nesfatin-1 Receptor | Mouse Hypothalamus | 0.79 | [11] |

| Nesfatin-1 | Putative Nesfatin-1 Receptor | NB41A3 cells | 0.17 | [11] |

| [125I]-NDP-α-MSH | MC4R | HEK-293 cells | 5.6 | [12] |

| GLP-1 | GLP-1R | CHL cells (human GLP-1R) | IC50: 0.37 | [13] |

Note: Comprehensive Kd/Ki values for all peptides in hypothalamic tissue are not consistently available in the literature. The data presented are from various experimental systems.

Table 2: Dose-Dependent Effects of Intracerebroventricular (ICV) Administration of Anorexigenic Peptides on Food Intake in Rodents

| Peptide | Species | Dose | % Reduction in Food Intake | Time Point | Reference |

| CART (55-102) | Rat | 1 µg | Dose-dependent decrease | 6 hours | [5] |

| CART (55-102) | Rat | 2 µg | Dose-dependent decrease | 6 hours | [5] |

| CART (55-102) | Rat | 1 µg | ~76.5% | 30 minutes | [3][4] |

| CART (49-89) | Mouse | 0.1 µg | Significant inhibition | 1 hour | [6] |

| CART (42-89) | Mouse | 0.5 µg | ~73% | 1 hour | [6] |

| Nesfatin-1 | Rat | 5 pmol | Significant decrease | Not specified | [7] |

Note: This table provides examples of dose-response effects. The magnitude and duration of the anorexic effect can vary depending on the experimental conditions (e.g., fed vs. fasted state, light vs. dark cycle).

Experimental Protocols

The discovery and characterization of novel anorexigenic peptides involve a multi-step process, from initial identification to in vivo functional validation.

Discovery and Identification of Novel Peptides

A common workflow for the discovery of novel peptides from hypothalamic tissue is outlined below. This often involves a combination of peptidomics and mass spectrometry.[14][15][16][17]

-

Tissue Collection: Rapidly dissect the hypothalamus from the brain of the model organism and immediately freeze it on dry ice or in liquid nitrogen to minimize proteolytic degradation.[18]

-

Homogenization: Homogenize the frozen tissue in an extraction solution designed to denature proteases and solubilize peptides. A common solution is a mixture of methanol, water, and an acid (e.g., acetic acid or formic acid).[17]

-

Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted peptides.

-

Desalting and Concentration: Use solid-phase extraction (SPE) with a C18 resin to desalt and concentrate the peptide sample.

-

Liquid Chromatography (LC) Separation: Separate the complex peptide mixture using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column based on their hydrophobicity.[17]

-

Tandem Mass Spectrometry (MS/MS): The eluted peptides are ionized (e.g., by electrospray ionization) and introduced into a tandem mass spectrometer.[17]

-

MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptides is measured.

-

Fragmentation: Selected peptide ions are fragmented (e.g., by collision-induced dissociation).

-

MS2 Scan: The m/z of the resulting fragment ions is measured.

-

-

Database Searching: The MS/MS spectra are searched against a protein sequence database to identify the peptide sequences.[18] Software algorithms compare the experimental fragment ion spectra to theoretical spectra generated from the database.

-

De Novo Sequencing: For novel peptides not present in databases, their sequences can be determined directly from the MS/MS spectra through de novo sequencing, which involves interpreting the mass differences between fragment ions.[19]

In Vivo Functional Characterization

Once a novel peptide is identified, its physiological function is assessed through in vivo studies, typically involving central administration and behavioral monitoring.

This surgical procedure allows for the direct delivery of peptides into the brain's ventricular system, bypassing the blood-brain barrier.[20][21][22][23][24]

-

Anesthesia and Stereotaxic Surgery: Anesthetize the animal (e.g., a rat or mouse) and secure it in a stereotaxic frame.

-

Craniotomy: Make a small incision in the scalp and drill a small hole in the skull at the stereotaxic coordinates corresponding to a lateral ventricle.

-

Cannula Implantation: Lower a guide cannula into the ventricle and secure it to the skull with dental cement and anchor screws.

-

Recovery: Allow the animal to recover from surgery for a specified period before commencing experiments.

-

Acclimation: Acclimate the cannulated animals to the experimental conditions, including the testing cages and feeding apparatus.

-

Peptide Administration: Gently restrain the animal and inject the peptide solution or vehicle control through an injector cannula that fits into the guide cannula.

-

Food Intake Measurement: Immediately after injection, provide the animal with pre-weighed food and measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours).[3][4][5][6]

-

Data Analysis: Analyze the food intake data to determine the dose-dependent effects of the peptide on feeding behavior.

The protein c-Fos is an immediate-early gene product and is often used as a marker for recent neuronal activity. Immunohistochemistry for c-Fos can identify the brain regions activated by a novel peptide.[25][26][27][28]

-

Peptide Administration and Perfusion: Administer the peptide or vehicle via ICV injection. At a predetermined time point (e.g., 90 minutes) after injection, deeply anesthetize the animal and perfuse it transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

-

Brain Extraction and Sectioning: Dissect the brain and post-fix it in the same fixative. Then, cryoprotect the brain in a sucrose (B13894) solution and section it on a cryostat or vibratome.

-

Immunostaining:

-

Incubate the brain sections with a primary antibody against c-Fos.

-

Wash the sections and incubate them with a secondary antibody conjugated to a fluorescent marker or an enzyme (for colorimetric detection).

-

-

Microscopy and Analysis: Mount the sections on slides and visualize them using a fluorescence or light microscope. Quantify the number of c-Fos-positive cells in different hypothalamic nuclei to map the neuronal circuits activated by the peptide.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key anorexigenic signaling pathways and a typical experimental workflow for novel peptide discovery.

Anorexigenic Signaling Pathways

Experimental Workflow for Novel Peptide Discovery

Conclusion and Future Directions

The hypothalamus remains a fertile ground for the discovery of novel neuropeptides that regulate energy balance. The integration of advanced peptidomic techniques with sophisticated in vivo functional assays continues to unravel the complexity of hypothalamic appetite control. While significant progress has been made in identifying key anorexigenic peptides and their signaling pathways, several challenges and opportunities remain.

A primary challenge is the identification of the cognate receptors for many newly discovered peptides, such as nesfatin-1. The deorphanization of these receptors is a critical step for understanding their signaling mechanisms and for designing targeted therapeutics. Furthermore, a more comprehensive and standardized quantification of peptide levels, receptor binding affinities, and in vivo dose-responses across different physiological and pathological states is needed to build a more complete picture of their roles in energy homeostasis.

Future research will likely focus on leveraging single-cell transcriptomics and proteomics to identify novel peptides expressed in specific hypothalamic neuronal populations. Moreover, the development of novel tools, such as selective receptor agonists and antagonists, will be crucial for dissecting the precise physiological roles of these peptides and for validating them as potential drug targets for the treatment of obesity and related metabolic disorders. The continued exploration of the hypothalamic peptidome holds immense promise for advancing our understanding of appetite regulation and for the development of next-generation therapies to combat the global obesity epidemic.

References

- 1. Role of Proopiomelanocortin-Derived Peptides and Their Receptors in the Osteoarticular System: From Basic to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Intracerebroventricular CART peptide reduces food intake and alters motor behavior at a hindbrain site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracerebroventricular CART peptide reduces rat ingestive behavior and alters licking microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntweb.deltastate.edu [ntweb.deltastate.edu]

- 7. gunma-u.repo.nii.ac.jp [gunma-u.repo.nii.ac.jp]

- 8. Role of NUCB2/Nesfatin-1 in the Hypothalamic Control of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Understanding of the Role of Nesfatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of nesfatin-1 as a satiety molecule in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nesfatin-1 Induces the Phosphorylation Levels of cAMP Response Element-Binding Protein for Intracellular Signaling in a Neural Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A methodology for discovering novel brain-relevant peptides: Combination of ribosome profiling and peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct Cellular Peptidomics of Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptidomics of Cpe fat/fat mouse hypothalamus: effect of food deprivation and exercise on peptide levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of peptides secreted from cultured mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. njms.rutgers.edu [njms.rutgers.edu]

- 19. mdpi.com [mdpi.com]

- 20. Intracerebroventricular Cannulation [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. Simplified surgical placement and stabilization methods for intracerebroventricular cannulas in rat lateral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 24. criver.com [criver.com]

- 25. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]

- 26. researchgate.net [researchgate.net]

- 27. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Anorexigenic Peptide Signaling Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate regulation of energy homeostasis involves a complex interplay of central and peripheral signals that govern food intake and energy expenditure. Endogenous anorexigenic peptides are key players in this regulatory network, acting as satiety signals to suppress appetite and promote the cessation of feeding. Understanding the signaling pathways of these peptides is paramount for the development of novel therapeutic strategies to combat obesity and related metabolic disorders. This technical guide provides an in-depth overview of the core signaling pathways of major endogenous anorexigenic peptides, detailed experimental protocols for their study, and a quantitative summary of their effects.

Leptin Signaling Pathway

Leptin, a peptide hormone primarily secreted by adipocytes, acts on the central nervous system to reduce food intake and increase energy expenditure. The long-form leptin receptor (LEPRb) is highly expressed in the hypothalamus, a key brain region for appetite regulation.[1]

Signaling Cascade

Upon binding to the LEPRb, leptin induces a conformational change in the receptor, leading to the activation of the associated Janus kinase 2 (JAK2). JAK2 then autophosphorylates and phosphorylates tyrosine residues on the intracellular domain of LEPRb, creating docking sites for downstream signaling molecules.

The primary signaling pathway activated by leptin is the JAK2/STAT3 pathway. Signal Transducer and Activator of Transcription 3 (STAT3) is recruited to the phosphorylated LEPRb, where it is phosphorylated by JAK2. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes, including pro-opiomelanocortin (POMC), which encodes the anorexigenic neuropeptide α-melanocyte-stimulating hormone (α-MSH), and suppressor of cytokine signaling 3 (SOCS3), a negative feedback regulator of the leptin signaling pathway.

Leptin also activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is thought to contribute to its anorexigenic effects. This pathway can modulate neuronal activity and survival.

Leptin Signaling Pathway

Quantitative Data

| Parameter | Species | Value | Reference |

| Leptin Receptor (LEPRb) Binding Affinity (Kd) | Human | 0.23 ± 0.08 nM | [2] |

| Leptin Receptor (murine) Binding Affinity (Kd) | Mouse | 6.47 x 10-11 ± 3.30 x 10-11 M | [3] |

Insulin (B600854) Signaling Pathway

Insulin, a hormone secreted by pancreatic β-cells in response to elevated blood glucose, also acts as an anorexigenic signal in the brain. Insulin receptors are widely distributed in the central nervous system, including the hypothalamus.[4][5][6]

Signaling Cascade

Insulin binding to its receptor, a receptor tyrosine kinase, triggers autophosphorylation of the receptor's intracellular domains. This creates docking sites for insulin receptor substrate (IRS) proteins.[7] Phosphorylated IRS proteins then activate the PI3K/Akt signaling pathway.[7][8]

Activation of the PI3K/Akt pathway in hypothalamic neurons leads to the phosphorylation and subsequent inhibition of the transcription factor FoxO1.[7] Inhibition of FoxO1 suppresses the expression of orexigenic neuropeptides, such as neuropeptide Y (NPY) and agouti-related peptide (AgRP), thereby reducing food intake.[7] There is also evidence of crosstalk between insulin and leptin signaling pathways, particularly at the level of PI3K.[5][7]

Insulin Signaling Pathway

Quantitative Data

| Parameter | Species | Value | Reference |

| Insulin Receptor Binding Affinity | Human Brain | Equal affinity for human and porcine insulin | [4] |

| Insulin Receptor Binding Affinity | Avian Hypothalamus | Present during embryonic development | [9] |

Glucagon-Like Peptide-1 (GLP-1) Signaling Pathway

GLP-1 is an incretin (B1656795) hormone released from L-cells of the gastrointestinal tract in response to nutrient ingestion. It acts on both peripheral tissues and the central nervous system to regulate glucose homeostasis and suppress appetite.

Signaling Cascade

GLP-1 binds to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR). In the brain, GLP-1R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). This signaling cascade in hypothalamic neurons, particularly POMC neurons, contributes to the anorexigenic effects of GLP-1. GLP-1 can also act on vagal afferent nerves, which transmit satiety signals to the brainstem.[10]

GLP-1 Signaling Pathway

Quantitative Data

| Compound | Assay System | EC50 (nM) | Reference |

| GLP-1(7-36)NH2 | CHO cells (human GLP-1R) | 0.023 (23 pM) | [11] |

| Compound 2 (small molecule agonist) | CHO cells (human GLP-1R) | 101 ± 21 | [11] |

| Liraglutide | CHO cells (human GLP-1R, no serum albumin) | 0.0012 (1.2 pM) | [5] |

| Semaglutide | CHO cells (human GLP-1R, no serum albumin) | Not specified | [5] |

| Retatrutide | Human GLP-1 receptor | 0.775 | [10] |

Peptide YY (PYY) Signaling Pathway

Peptide YY (PYY) is another gut hormone released from intestinal L-cells postprandially. The truncated form, PYY3-36, is the primary active form that exerts anorexigenic effects.

Signaling Cascade

PYY3-36 is a high-affinity agonist for the neuropeptide Y receptor subtype 2 (Y2R).[12][13][14] Y2Rs are expressed on presynaptic orexigenic NPY/AgRP neurons in the arcuate nucleus of the hypothalamus. Binding of PYY3-36 to Y2R inhibits the release of NPY and AgRP, thereby disinhibiting adjacent anorexigenic POMC neurons and leading to a reduction in food intake. PYY3-36 can also act on Y2Rs on vagal afferent terminals, contributing to the transmission of satiety signals to the brain.

PYY3-36 Signaling Pathway

Quantitative Data

| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |

| PYY3-36 | Y1 | 40 | [15] |

| PYY3-36 | Y2 | 0.40 | [15] |

| PYY3-36 | Y4 | 13 | [15] |

| PYY3-36 | Y5 | 3.2 | [15] |

Cholecystokinin (B1591339) (CCK) Signaling Pathway

Cholecystokinin (CCK) is a peptide hormone released from I-cells in the duodenum and jejunum in response to fats and proteins. It plays a crucial role in short-term satiety.

Signaling Cascade

CCK primarily acts on the CCK-A receptor (also known as CCK1), a GPCR, which is abundantly expressed on vagal afferent nerve terminals.[16] Activation of CCK-A receptors on these nerves transmits satiety signals to the nucleus of the solitary tract (NTS) in the brainstem, which then projects to the hypothalamus to mediate the feeling of fullness and reduce meal size. CCK-A receptor activation typically couples to Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in a rise in intracellular calcium.[16]

CCK Signaling Pathway

Quantitative Data

| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |

| CCK-8 (sulfated) | CCK-A | 0.6 - 1 | [6] |

| CCK-8 (desulfated) | CCK-A | ~500-fold lower affinity | [6] |

| Gastrin | CCK-A | ~1,000-10,000-fold lower affinity | [6] |

| CCK-8 (sulfated) | CCK-B | 0.3 - 1 | [6] |

| Gastrin | CCK-B | 0.3 - 1 | [6] |

| Devazepide (antagonist) | CCK-A (Rat Pancreatic Acini) | 0.08 (IC50) | [16] |

Experimental Protocols

Intracerebroventricular (ICV) Injection in Mice

This technique is used to deliver peptides directly into the cerebral ventricles, bypassing the blood-brain barrier to study their central effects.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe with a fine-gauge needle

-

Surgical drill

-

Peptide solution

Procedure:

-

Anesthetize the mouse and secure it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma landmark.

-

Using stereotaxic coordinates, drill a small hole in the skull over the target ventricle (e.g., lateral ventricle).

-

Slowly lower the injection needle to the desired depth.

-

Infuse the peptide solution at a slow, controlled rate.

-

Slowly retract the needle and suture the incision.

-

Monitor the animal during recovery.

ICV Injection Workflow

c-Fos Immunohistochemistry

c-Fos is an immediate early gene whose protein product is rapidly expressed in neurons following stimulation. Immunohistochemical detection of c-Fos is a widely used method to map neuronal activation in response to a stimulus, such as the administration of an anorexigenic peptide.[17]

Materials:

-

Brain tissue sections

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Primary antibody against c-Fos

-

Secondary antibody (biotinylated or fluorescently labeled)

-

Avidin-biotin complex (ABC) reagent (for enzymatic detection)

-

Chromogen solution (e.g., DAB) or fluorescent mounting medium

-

Microscope

Procedure:

-

Perfuse the animal and collect the brain.

-

Section the brain using a cryostat or vibratome.

-

Wash sections in PBS.

-

Incubate sections in blocking solution to reduce non-specific binding.

-

Incubate sections with the primary anti-c-Fos antibody.

-

Wash sections and incubate with the secondary antibody.

-

For enzymatic detection, incubate with ABC reagent followed by the chromogen.

-

For fluorescent detection, mount with fluorescent mounting medium.

-

Visualize and quantify c-Fos-positive cells under a microscope.

References

- 1. Rodent intracerebroventricular AAV injections [protocols.io]

- 2. BiaCore analysis of leptin-leptin receptor interaction: evidence for 1:1 stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of Leptin Binding to the Q223R Leptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin receptors are widely distributed in human brain and bind human and porcine insulin with equal affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Possible Integrative Actions of Leptin and Insulin Signaling in the Hypothalamus Targeting Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Hypothalamic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insulin Receptor Localization in the Embryonic Avian Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]

- 11. pnas.org [pnas.org]

- 12. Role of peptide YY(3–36) in the satiety produced by gastric delivery of macronutrients in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. novonordisk.com [novonordisk.com]

- 16. benchchem.com [benchchem.com]

- 17. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Anorexigenic Peptides in Metabolic Syndrome: A Technical Guide for Researchers

An in-depth exploration of the core biology, experimental methodologies, and therapeutic potential of key anorexigenic peptides in the context of metabolic syndrome.

Metabolic syndrome, a constellation of cardiometabolic risk factors including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, has reached epidemic proportions globally. The intricate neurohormonal regulation of energy homeostasis is central to its pathophysiology. Anorexigenic peptides, signaling molecules that suppress appetite and promote energy expenditure, are key players in this regulatory network and represent promising targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of the role of pivotal anorexigenic peptides in metabolic syndrome, designed for researchers, scientists, and drug development professionals.

Core Anorexigenic Peptides and Their

Metabolic Impact

A complex interplay of central and peripheral peptides governs energy balance. Dysregulation in the signaling of these anorexigenic peptides is increasingly implicated in the pathogenesis of metabolic syndrome. This section summarizes the quantitative effects of key anorexigenic peptides on the core components of metabolic syndrome.

Leptin

Secreted by adipocytes, leptin acts on the hypothalamus to reduce food intake and increase energy expenditure. In metabolic syndrome, a state of leptin resistance is often observed, where elevated circulating leptin levels fail to elicit the expected anorexigenic response.[1]

Glucagon-Like Peptide-1 (GLP-1)

GLP-1 is an incretin (B1656795) hormone released from the gut in response to nutrient intake. It potentiates glucose-dependent insulin secretion, suppresses glucagon (B607659) release, delays gastric emptying, and acts centrally to promote satiety.[2][3] GLP-1 receptor agonists have emerged as a cornerstone therapy for type 2 diabetes and obesity.

Peptide YY (PYY)

Co-secreted with GLP-1 from intestinal L-cells, PYY reduces appetite by acting on the hypothalamus. The active form, PYY3-36, has been shown to decrease food intake in humans.[4][5][6]

Cholecystokinin (CCK)

Released from the small intestine in response to fat and protein, CCK induces satiety and reduces meal size by activating receptors on vagal afferent nerves.

α-Melanocyte-Stimulating Hormone (α-MSH)

A neuropeptide produced in the hypothalamus from the precursor pro-opiomelanocortin (POMC), α-MSH is a potent anorexigenic agent that acts via melanocortin receptors (MC3R and MC4R).

Cocaine- and Amphetamine-Regulated Transcript (CART)

CART peptides are expressed in the hypothalamus and other brain regions, where they are involved in the regulation of food intake, energy expenditure, and reward pathways.

Nesfatin-1

Discovered more recently, nesfatin-1 is a peptide found in the hypothalamus and peripheral tissues that has been shown to have potent anorexigenic effects.[7][8][9][10][11]

Quantitative Data on the Effects of Anorexigenic Peptides in Metabolic Syndrome

The following tables summarize the quantitative effects of various anorexigenic peptides on key metabolic parameters from human and preclinical studies.

Table 1: Effects of Anorexigenic Peptides on Body Weight and Food Intake

| Peptide/Analog | Model/Population | Dose/Duration | Effect on Body Weight | Effect on Food Intake | Reference |

| Setmelanotide (α-MSH analog) | Diet-Induced Obese (DIO) Rats | 0.3 mg/kg for 3 weeks | ↓ 7% (p<0.05) | ↓ | [12] |

| Setmelanotide (α-MSH analog) | DIO Minipigs | 8 weeks | ↓ 13.3 kg (13%) | ↓ | [12] |

| CART (55-102) | Rats (Intracerebroventricular) | 0.2 and 0.6 nmol | Not specified | ↓ | [13] |

| GLP-1 Agonist (Tirzepatide) | Obese Adults with MetS | 6 months | Not specified (WC ↓ 18.08 cm) | Not specified | [2] |

| GLP-1 Agonist (Semaglutide) | Obese Adults with MetS | 6 months | Not specified (WC ↓ 13.04 cm) | Not specified | [2] |

| PYY3-36 Infusion | Healthy Male Volunteers | 0.8 pmol/kg/min | Not applicable | ↓ 35% (p<0.001) | [6] |

| Leptin Replacement | Patients with Lipodystrophy | 4 months | Not specified | ↓ | [14] |

Table 2: Effects of Anorexigenic Peptides on Glucose Homeostasis

| Peptide/Analog | Model/Population | Dose/Duration | Effect on Fasting Glucose | Effect on HbA1c | Effect on Insulin Sensitivity | Reference |

| Setmelanotide (α-MSH analog) | Normal Rats | Acute | Not specified | Not applicable | ↑ Glucose Disposal Rate (p<0.01) | [12] |

| GLP-1 Agonist (Tirzepatide) | Obese Adults with MetS | 6 months | ↓ | Not specified | Improved | [2] |

| GLP-1 Agonist (Semaglutide) | Obese Adults with MetS | 6 months | ↓ | Not specified | Improved | [2] |

| Leptin Replacement | Patients with Lipodystrophy | 12 months | ↓ (p=0.0001) | ↓ 1.5 percentage points (p<0.001) | Improved | [15][16] |

| Nesfatin-1 | Patients with MetS | N/A (observational) | Lower levels correlated with higher fasting glucose | Not specified | Lower levels correlated with insulin resistance | [7][8] |

Table 3: Effects of Anorexigenic Peptides on Lipid Profile and Blood Pressure

| Peptide/Analog | Model/Population | Dose/Duration | Effect on Triglycerides | Effect on Cholesterol | Effect on Blood Pressure | Reference |

| Setmelanotide (α-MSH analog) | Patients with Bardet-Biedl Syndrome | 1 year | ↓ 9.6% | Total-C ↓ 6.1%, LDL-C ↓ 7.8%, HDL-C ↑ 5.3% | No systematic changes | [17] |

| GLP-1 Agonist (Tirzepatide) | Obese Adults with MetS | 6 months | ↓ 64.42 mg/dL | Total-C ↓, LDL-C ↓ | ↓ | [2] |

| GLP-1 Agonist (Semaglutide) | Obese Adults with MetS | 6 months | ↓ 70.70 mg/dL | Total-C ↓, LDL-C ↓ | ↓ | [2] |

| PYY Infusion | Fasting Normal Subjects | 1 hour (0.57 pmol/kg/min) | No significant effect | No significant effect | Systolic ↑ 8.6 mmHg, Diastolic ↑ 10.9 mmHg | [4] |

| Leptin Replacement | Patients with Lipodystrophy | 12 months | ↓ 59% (p=0.008) | Total-C ↓ (p=0.003) | Not restored | [16][18] |

| Nesfatin-1 | Patients with Hypertension | N/A (observational) | Negative correlation | Not specified | Higher levels in hypertensive patients | [7][8] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of anorexigenic peptides and metabolic syndrome.

Quantification of Anorexigenic Peptides

Accurate measurement of circulating peptide levels is crucial. Several methods are employed, each with its own advantages and limitations.

-

Enzyme-Linked Immunosorbent Assay (ELISA) / Radioimmunoassay (RIA): These are common, relatively high-throughput methods.

-

Protocol: ELISA for Human PYY

-

Sample Collection: Collect blood in tubes containing a protease inhibitor cocktail. Centrifuge to obtain plasma and store at -80°C.

-

Assay Procedure:

-

Add standards and plasma samples to wells of a microplate pre-coated with a capture antibody.

-

Incubate to allow the peptide to bind to the antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody specific for the peptide.

-

Incubate and wash.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash.

-

Add a substrate solution (e.g., TMB) and incubate to develop color.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

Calculate the peptide concentration based on a standard curve.

-

-

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and the ability to multiplex, measuring several peptides simultaneously.

-

Protocol: LC-MS/MS for Glucagon and Related Peptides in Human Plasma

-

Sample Preparation: Acidify plasma samples to release protein-bound peptides. Alkalinize the solution and apply to a solid-phase extraction (SPE) column to enrich the peptides. Elute the peptides and dilute with acetic acid.

-

LC Separation: Inject the prepared sample onto a reverse-phase HPLC column. Use a gradient of acetonitrile (B52724) in formic acid to separate the peptides based on their hydrophobicity.

-

MS/MS Detection: Introduce the eluent into a tandem mass spectrometer. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target peptides based on their mass-to-charge ratio and fragmentation patterns.

-

-

Assessment of Insulin Sensitivity: The Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[17]

-

Protocol: Hyperinsulinemic-Euglycemic Clamp in Conscious Mice

-

Surgical Preparation: 5-7 days prior to the clamp, implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[17]

-

Fasting: Fast the mice overnight (maximum 16 hours).[7]

-

Basal Period (2 hours): Infuse a tracer, such as [3-³H]glucose, at a constant rate to measure basal glucose turnover. Collect a blood sample at the end of this period.[7]

-

Clamp Period (120 minutes):

-

Begin a primed-continuous infusion of human insulin to achieve hyperinsulinemia.

-

Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

-

Monitor blood glucose every 10 minutes from the arterial catheter and adjust the glucose infusion rate (GIR) accordingly.

-

The steady-state GIR required to maintain euglycemia is a direct measure of whole-body insulin sensitivity.

-

-

Tissue-Specific Glucose Uptake (Optional): At the end of the clamp, a bolus of a non-metabolizable glucose analog, such as 2-[¹⁴C]deoxyglucose, can be administered to measure glucose uptake in specific tissues (e.g., muscle, adipose tissue).

-

Measurement of Food Intake and Energy Expenditure in Rodents

Metabolic cages are used to continuously and non-invasively monitor food and water intake, energy expenditure, and physical activity.

-

Protocol: Indirect Calorimetry and Food Intake Monitoring

-

Acclimation: Individually house mice in the metabolic cages for a period (e.g., 72 hours) to allow them to acclimate to the new environment.[2]

-

Data Collection:

-

Food and Water Intake: The cages are equipped with sensitive balances that continuously record the weight of the food and water dispensers.

-

Energy Expenditure: The system measures oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure using the Weir equation.[19]

-

Physical Activity: Infrared beams or other motion sensors within the cage monitor locomotor activity.

-

-

Data Analysis: Analyze the data to determine patterns of food intake, total energy expenditure, and the contribution of activity to energy expenditure over the light and dark cycles.

-

Analysis of Intracellular Signaling Pathways: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins and their phosphorylation status, providing insights into the activation of signaling pathways.

-

Protocol: Western Blot for Phosphorylated Akt (p-Akt)

-

Cell/Tissue Lysis: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the protein of interest (e.g., anti-p-Akt Ser473).

-

Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal using a digital imager to visualize the protein bands.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein (e.g., anti-total Akt) to normalize for protein loading.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of anorexigenic peptides in metabolic syndrome.

Signaling Pathways

Experimental Workflow

Logical Relationships

Conclusion

Anorexigenic peptides are integral to the complex system that governs energy homeostasis. A growing body of evidence highlights their dysregulation in metabolic syndrome and underscores their potential as therapeutic targets. The development of GLP-1 receptor agonists has already revolutionized the treatment of type 2 diabetes and obesity, and ongoing research into other peptides like α-MSH, PYY, and CART holds promise for new and improved therapies. A thorough understanding of the signaling pathways, physiological effects, and robust experimental methodologies is essential for researchers and drug development professionals working to harness the therapeutic potential of these powerful signaling molecules in the fight against metabolic disease.

References

- 1. The Blood-Pressure-Lowering Effect of Food-Protein-Derived Peptides: A Meta-Analysis of Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucagon-Like Peptide-1 Receptor Agonists Combined With Personalized Digital Health Care for the Treatment of Metabolic Syndrome in Adults With Obesity: Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of glucagon-like peptide-1 receptor agonists for the treatment of metabolic syndrome: A drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide YY kinetics and effects on blood pressure and circulating pancreatic and gastrointestinal hormones and metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of peptide YY3-36 on food intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulatory Peptide Nesfatin-1 and its Relationship with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum nesfatin-1 and galanin concentrations in the adult with metabolic syndrome: Relationships to insulin resistance and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic syndrome in association with novel dietary index, metabolic parameters, nesfatin-1 and omentin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicine.dp.ua [medicine.dp.ua]

- 11. Metabolic and Cardiovascular Actions of Nesfatin-1: Implications in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sustained Effects of Glucagon-Like Peptide-1 (GLP-1) Agonists on Blood Pressure in Obesity and Type 2 Diabetes: A Longitudinal Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leptin-replacement therapy for lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Leptin replacement therapy for the treatment of non-HAART associated lipodystrophy syndromes: a meta-analysis into the effects of leptin on metabolic and hepatic endpoints - Archives of Endocrinology and Metabolism [aem-sbem.com]

- 16. Efficacy of leptin therapy in the different forms of human lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rhythm Pharmaceuticals Presents New Data from Phase 3 Trial Evaluating Setmelanotide in Patients with Bardet-Biedl Syndrome (BBS) at the Pediatric Endocrine Society (PES) 2022 Virtual Annual Meeting – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]

- 18. Recent advances in understanding lipodystrophy: a focus on lipodystrophy-associated cardiovascular disease and potential effects of leptin therapy on cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Anorexigenic Peptide Gene Expression and Regulation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core principles governing the expression and regulation of key anorexigenic peptides. It details the intricate signaling pathways, summarizes quantitative data on gene expression modulation, and offers detailed experimental protocols for investigation.

Core Anorexigenic Peptides and Gene Regulation

The central nervous system, particularly the hypothalamus, integrates peripheral signals to control energy homeostasis.[1][2] This is mediated by two opposing neuronal circuits: orexigenic neurons that stimulate appetite and anorexigenic neurons that suppress it.[2] Key players in the anorexigenic system include pro-opiomelanocortin (POMC), cocaine- and amphetamine-regulated transcript (CART), glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and cholecystokinin (B1591339) (CCK).[1][2][3]

Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART)

Neurons expressing POMC and CART are predominantly located in the arcuate nucleus (ARC) of the hypothalamus.[4] When activated, these neurons release POMC-derived peptides, such as α-melanocyte-stimulating hormone (α-MSH), which act on downstream melanocortin receptors (MC3R/MC4R) to suppress feeding and increase energy expenditure.[3][4][5]

The gene expression of POMC and CART is dynamically regulated by circulating metabolic hormones like leptin and insulin (B600854).[4][6] Leptin, an adiposity signal, directly stimulates POMC gene transcription through the JAK/STAT signaling pathway.[4] Low leptin levels, such as during fasting, inhibit ARC POMC gene expression, a condition that can be reversed by leptin administration.[4] Similarly, insulin can activate the PI3K/Akt pathway, which leads to the phosphorylation and nuclear exclusion of the FoxO1 transcription factor, a repressor of POMC expression.[4][7]

Major Regulatory Signaling Pathways

The expression of anorexigenic peptide genes is tightly controlled by a complex network of signaling pathways initiated by peripheral hormones. These signals converge on hypothalamic neurons to modulate gene transcription and ultimately regulate food intake and energy balance.

Leptin Signaling Pathway

Leptin, secreted by adipose tissue, acts on the long-form leptin receptor (LepR-b) expressed on POMC/CART neurons.[8] This binding activates the Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[4][7] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and directly binds to the promoter regions of target genes, stimulating POMC transcription and inhibiting the expression of orexigenic peptides like Agouti-related peptide (AgRP).[7]

Caption: Leptin activates the JAK/STAT pathway to increase POMC gene transcription.

Insulin Signaling Pathway

Insulin, released from the pancreas, signals through its receptor on hypothalamic neurons, activating the phosphatidylinositol-3-kinase (PI3K) pathway.[4][6][7] This leads to the activation of Akt (Protein Kinase B), which phosphorylates and inactivates the Forkhead box protein O1 (FoxO1).[4][7] Since FoxO1 normally represses POMC expression, its inactivation by insulin signaling lifts this repression, allowing for increased POMC gene transcription.[7]

Caption: Insulin signaling via PI3K/Akt relieves FoxO1-mediated repression of POMC.

GLP-1 and PYY Signaling

Gut hormones like GLP-1 and PYY are released postprandially and act as satiety signals.[9] GLP-1, acting through its receptor (GLP-1R) in the hypothalamus and brainstem, can reduce food intake.[10][11] PYY(3-36), the active form, binds to the Y2 receptor, which is highly expressed on orexigenic NPY neurons in the ARC.[12][13] The binding of PYY(3-36) inhibits these NPY neurons, which is believed to be a primary mechanism for its anorexigenic effect.[12] Paradoxically, PYY(3-36) has also been shown to inhibit anorexigenic POMC neurons, suggesting a complex role in modulating the overall output of the ARC feeding circuits.[12][14]

Caption: Gut hormones PYY and GLP-1 modulate ARC neurons to suppress food intake.

Quantitative Data on Anorexigenic Gene Expression

The expression levels of anorexigenic peptide genes are sensitive to various physiological and external stimuli. The following tables summarize key findings from rodent studies.

| Peptide | Condition/Stimulus | Brain Region | Change in mRNA Expression | Citation |

| POMC | Fasting / Low Leptin | Hypothalamus (ARC) | Down-regulated | [4] |

| POMC | Leptin Administration | Hypothalamus (ARC) | Up-regulated | [4] |

| POMC | Acute Immobilization Stress | Hypothalamus | Up-regulated (at end of stress and up to 24h) | [15] |

| POMC | Acute Immobilization Stress | Dorso Vagal Complex (DVC) | Up-regulated (peaks at 24h post-stress) | [15] |

| CART | Calorie Restriction | Hypothalamus (ARC) | Slightly Down-regulated | [16] |

| CART | Leptin Administration (in CR rats) | Hypothalamus (ARC) | Up-regulated | [16] |

| CART | Acute Immobilization Stress | Hypothalamus | Up-regulated (persists up to 48-72h) | [15] |

| CART | Acute Immobilization Stress | Dorso Vagal Complex (DVC) | Up-regulated (peaks at 24h), then Down-regulated (after 48h) | [15] |

Experimental Protocols

Investigating the expression and regulation of anorexigenic peptides requires precise and reliable methodologies. Below are foundational protocols for key experimental techniques.

General Experimental Workflow

A typical workflow for analyzing gene expression changes involves animal model preparation, tissue collection, processing for either mRNA or protein analysis, and subsequent quantification and data analysis.

Caption: A standard workflow for studying anorexigenic peptide gene expression.

Protocol: In Situ Hybridization (ISH) for Neuropeptide mRNA

This protocol provides a method for localizing specific mRNA sequences within brain tissue sections, allowing for the anatomical identification of cells expressing anorexigenic peptides.[17][18][19][20]

1. Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a 20-30% sucrose (B13894) solution in PBS at 4°C until it sinks.

-

Rapidly freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.

-

Cut 14-20 µm thick coronal sections using a cryostat and mount them onto charged slides (e.g., SuperFrost Plus).

2. Probe Hybridization:

-

Prepare digoxigenin (B1670575) (DIG)-labeled antisense RNA probes for the target peptide (e.g., POMC, CART).

-

Thaw slides and fix sections again in 4% PFA for 10 minutes.

-

Wash slides in PBS and then acetylate with 0.25% acetic anhydride (B1165640) in 0.1M triethanolamine (B1662121) to reduce non-specific binding.

-

Dehydrate sections through an ethanol (B145695) gradient (50%, 70%, 95%, 100%).

-

Apply hybridization buffer containing the DIG-labeled probe (e.g., 100-500 ng/mL) to each section.

-

Cover with a coverslip and incubate in a humidified chamber at 60-68°C overnight.

3. Post-Hybridization Washes & Detection:

-

Remove coverslips and perform stringent washes to remove unbound probe. This typically involves washes in saline-sodium citrate (B86180) (SSC) buffer of decreasing concentrations at high temperature (e.g., 0.2x SSC at 65°C).

-

Wash in a maleic acid buffer containing Tween 20 (MABT).

-

Block non-specific sites with a blocking solution (e.g., 2% Roche blocking reagent, 20% heat-inactivated sheep serum in MABT) for 1-2 hours.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.

-

Wash extensively in MABT.

-

Equilibrate sections in a detection buffer (e.g., Tris-HCl pH 9.5, NaCl, MgCl₂).

-

Develop the color reaction by incubating sections in the detection buffer containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) until the desired signal intensity is reached.

-

Stop the reaction by washing in PBS, dehydrate, and mount with a xylene-based mounting medium.

Protocol: Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify the relative abundance of specific mRNA transcripts, providing data on changes in gene expression levels between different experimental groups.[15]

1. RNA Extraction and cDNA Synthesis:

-

Homogenize microdissected brain tissue (e.g., ARC) in a lysis buffer (e.g., TRIzol).

-

Extract total RNA using a chloroform/isopropanol precipitation method or a column-based kit (e.g., RNeasy Kit).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis.

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qPCR Reaction:

-

Prepare a master mix containing:

-

SYBR Green or TaqMan master mix.

-

Forward and reverse primers specific to the target gene (e.g., Pomc) and a reference gene (e.g., Actb, Gapdh).

-

Nuclease-free water.

-

cDNA template.

-

-

Pipette the reaction mix into a 96- or 384-well qPCR plate.

-

Run the plate on a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Include a melt curve analysis at the end of the run (for SYBR Green) to verify the specificity of the amplified product.

3. Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample for both the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Normalize the expression of the target gene to the reference gene (ΔCt = Ct_target - Ct_reference).

-

Calculate the fold change relative to a control group (ΔΔCt = ΔCt_experimental - ΔCt_control).

-

The final fold change is calculated as 2^(-ΔΔCt).

Protocol: Western Blotting

This protocol allows for the detection and quantification of specific proteins (the translated peptides), confirming that changes in mRNA levels correspond to changes in protein levels.

1. Protein Extraction and Quantification:

-

Homogenize microdissected brain tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein lysate.

-

Quantify the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target peptide (e.g., anti-α-MSH) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times for 10 minutes each in TBST.

-

Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) that is specific for the primary antibody's host species, for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each in TBST.

4. Visualization and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

Quantify the band intensity using densitometry software (e.g., ImageJ).

-

Normalize the target protein signal to a loading control protein (e.g., β-actin, GAPDH) to correct for variations in protein loading.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. Gene Expression and the Control of Food Intake by Hypothalamic POMC/CART Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anorexigenic neuropeptides as anti-obesity and neuroprotective agents: exploring the neuroprotective effects of anorexigenic neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anorexigenic and Orexigenic Hormone Modulation of Mammalian Target of Rapamycin Complex 1 Activity and the Regulation of Hypothalamic Agouti-Related Protein mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leptin and insulin pathways in POMC and AgRP neurons that modulate energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Glucagon-Like Peptide-1 and Hypothalamic Regulation of Satiation: Cognitive and Neural Insights from Human and Animal Studies [e-dmj.org]

- 12. Peptide YY(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of orexigenic and anorexigenic peptides gene expression in the rat DVC and hypothalamus by acute immobilization stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Double and triple in situ hybridization for coexpression studies: combined fluorescent and chromogenic detection of neuropeptide Y (NPY) and serotonin receptor subtype mRNAs expressed at different abundance levels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The use of in situ hybridization histochemistry for the study of neuropeptide gene expression in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. ucl.ac.uk [ucl.ac.uk]

The Dichotomy of Appetite Suppression: A Technical Guide to the Central vs. Peripheral Effects of Anorexigenic Peptides

For Researchers, Scientists, and Drug Development Professionals

The intricate regulation of energy homeostasis involves a complex interplay of signaling molecules, with anorexigenic peptides playing a pivotal role in suppressing appetite and promoting satiety. These peptides exert their effects through both central and peripheral mechanisms, a distinction crucial for the development of effective anti-obesity therapeutics. This in-depth technical guide explores the core differences between the central and peripheral actions of key anorexigenic peptides, providing quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

An Overview of Anorexigenic Peptides and Their Dual Roles

Anorexigenic peptides are a class of hormones and neuropeptides that decrease food intake.[1] They are produced in both the central nervous system (CNS) and peripheral tissues, such as the gastrointestinal tract and adipose tissue.[1] Their actions are mediated by specific receptors located in various parts of the body, leading to a cascade of signals that ultimately influence feeding behavior and energy expenditure.[1] Understanding whether a peptide's primary anorectic effect originates from direct action on the brain or from peripheral signaling that is then relayed to the CNS is a fundamental question in obesity research and drug development.[1][2]

Key Anorexigenic Peptides: A Comparative Analysis

This guide focuses on four well-characterized anorexigenic peptides: Glucagon-Like Peptide-1 (GLP-1), Leptin, Cholecystokinin (CCK), and Peptide YY (PYY).

Glucagon-Like Peptide-1 (GLP-1)

GLP-1 is an incretin (B1656795) hormone released from L-cells of the intestine in response to nutrient intake.[3] It is also produced by neurons in the nucleus of the solitary tract (NTS) in the brainstem.[3] GLP-1 receptor agonists are now widely used in the treatment of type 2 diabetes and obesity.[4]

Central Effects: Central administration of GLP-1 or its agonists potently suppresses food intake.[5] GLP-1 receptors are expressed in key brain regions involved in appetite regulation, including the hypothalamus and brainstem.[5] Central GLP-1 signaling is thought to reduce the rewarding aspects of food and decrease meal size.[3]

Peripheral Effects: Peripherally administered GLP-1 also reduces food intake and body weight.[5] This is mediated in part by delaying gastric emptying and by activating vagal afferent nerves that transmit satiety signals to the brain.[3] However, peripherally administered GLP-1 can also cross the blood-brain barrier to directly act on central receptors.[6]

Leptin

Leptin is a hormone primarily produced by adipose tissue, and its circulating levels are proportional to body fat mass.[7] It acts as a long-term regulator of energy balance.[7]

Central Effects: The primary site of leptin's anorexigenic action is the brain, particularly the arcuate nucleus (ARC) of the hypothalamus.[8] Leptin receptors are highly expressed on two key neuronal populations in the ARC: pro-opiomelanocortin (POMC) neurons, which are anorexigenic, and Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons, which are orexigenic.[8] Leptin activates POMC neurons and inhibits NPY/AgRP neurons, leading to a decrease in food intake and an increase in energy expenditure.[8]

Peripheral Effects: While the predominant effects of leptin are central, leptin receptors are also found in peripheral tissues.[9] However, the direct contribution of peripheral leptin signaling to appetite suppression is considered to be minor compared to its central actions. Obesity is often associated with leptin resistance, where high circulating levels of leptin are ineffective at reducing appetite, which can be due to impaired transport across the blood-brain barrier or defects in the central signaling pathway.[10][11]

Cholecystokinin (CCK)

CCK is a peptide hormone released from I-cells in the duodenum and jejunum in response to the presence of fats and proteins.[12] It is considered a short-term satiety signal.[12]

Central Effects: CCK receptors are also present in the brain, and central administration of CCK can reduce food intake.[13] However, the physiological relevance of central CCK in satiety is thought to be less significant than its peripheral actions.[13]

Peripheral Effects: The primary mechanism by which CCK induces satiety is through the activation of CCK-A receptors on vagal afferent fibers.[12] This neural signal is then transmitted to the NTS in the brainstem, leading to a reduction in meal size.[12] CCK also slows gastric emptying, which contributes to the feeling of fullness.[12]

Peptide YY (PYY)

PYY is a hormone released from L-cells in the distal small intestine and colon in response to food intake, particularly fat.[14] It exists in two main forms: PYY(1-36) and PYY(3-36). PYY(3-36) is the major circulating form and is a potent anorexigenic signal.[14]

Central Effects: PYY(3-36) can cross the blood-brain barrier and act on Y2 receptors in the ARC of the hypothalamus.[15] This leads to the inhibition of orexigenic NPY neurons and the stimulation of anorexigenic POMC neurons, resulting in reduced food intake.[14]

Peripheral Effects: The anorectic effects of peripherally administered PYY(3-36) are also mediated in part by the activation of Y2 receptors on vagal afferent nerves, which then signal to the brainstem.[16] PYY also acts as an "ileal brake," slowing down gastrointestinal motility.[14]

Quantitative Data on Central vs. Peripheral Effects

The following tables summarize quantitative data from rodent studies, highlighting the differential effects of central and peripheral administration of these anorexigenic peptides.

| GLP-1 Receptor Agonists | Species/Model | Administration Route | Dose | Effect on Food Intake | Effect on Body Weight | Reference |

| Exendin-4 | Zucker Obese Rats | Central (ICV) | 0.1, 0.3, 1 µg | Dose-dependent decrease for at least 4 hours | Not acutely measured | [5] |

| Exendin-4 | Zucker Obese Rats | Peripheral (SC) | 0.1, 0.3, 1, 3 µg/kg | Dose-dependent decrease for at least 4 hours | Long-term (1 µ g/day ) blocked weight gain | [5] |

| Liraglutide | Rats | Peripheral (IP) | 10, 25, 50 µg/kg | Significant suppression at 24h | - | [6] |

| Semaglutide | DIO Mice | Peripheral (SC) | 60 µg/kg | Transient suppression | Significant reduction | [17] |

| Leptin | Species/Model | Administration Route | Dose | Effect on Food Intake | Effect on Body Weight | Reference |

| Leptin | Lean Mice | Central (ICV) | 3 ng/hr | Significant decrease | 15% decrease | [10] |

| Leptin | Lean Mice | Peripheral (SC) | Dose-dependent | Dose-dependent decrease | Dose-dependent loss | [10] |

| Leptin | DIO Mice | Central (ICV) | 0.1 µg | ~20% reduction | ~1.5% reduction in 24h | [18] |

| Leptin | DIO Mice | Peripheral (IP) | 2 µg/g/day | No significant change | No significant change | [18] |

| Leptin | OLETF Rats (8 wks) | Central (ICV) | 1, 3.5, 10 µg | Significant decrease | Not reported | [7] |

| Leptin | OLETF Rats (8 wks) | Peripheral (IP) | 1, 2.5, 5 mg/kg | No significant effect | Not reported | [7] |

| CCK | Species/Model | Administration Route | Dose | Effect on Food Intake | Effect on Body Weight | Reference |

| CCK-8 | Dogs | Central (ICV) | - | Abolished satiety from gastric distension | Not reported | [13] |

| CCK-8 | Dogs | Peripheral (IV) | - | Abolished satiety from small bowel nutrient infusion | Not reported | [13] |

| PYY(3-36) | Species/Model | Administration Route | Dose | Effect on Food Intake | Effect on Body Weight | Reference |

| PYY(3-36) | Rodents | Peripheral | - | Marked inhibition | Chronic administration caused decrease | [14] |

| PYY(3-36) | Rodents | Central (intra-arcuate) | - | Inhibition | Not reported | [14] |

Detailed Experimental Protocols

Accurate investigation of the central and peripheral effects of anorexigenic peptides relies on precise and well-controlled experimental procedures.

Intracerebroventricular (ICV) Injection in Rodents

This technique allows for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical drill

-

Hamilton syringe with a 33-gauge needle

-

Guide cannula and dummy cannula

-

Peptide solution in artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthetize the animal and secure it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda and level the skull.

-

Using stereotaxic coordinates, drill a small hole over the target ventricle (e.g., lateral ventricle).

-

Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.

-

Insert a dummy cannula to keep the guide patent.

-

Allow the animal to recover for at least one week.

-

For injection, gently restrain the animal, remove the dummy cannula, and insert the injector needle connected to the Hamilton syringe.

-

Infuse the peptide solution slowly over a defined period (e.g., 1-2 minutes).

-

Leave the injector in place for a minute to allow for diffusion before slowly retracting it and replacing the dummy cannula.

Peripheral Injections in Rodents

Subcutaneous (SC) Injection:

-

Procedure: Gently lift the loose skin over the back or flank to form a "tent." Insert a 25-27 gauge needle into the base of the tent, parallel to the body. Aspirate to ensure a blood vessel has not been entered, then inject the solution.

Intraperitoneal (IP) Injection:

-

Procedure: Position the rodent with its head tilted downwards. Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to check for urine or intestinal contents before injecting.

Measurement of Food Intake

-

Manual Measurement: Provide a pre-weighed amount of food in a specialized food hopper that minimizes spillage. At set time intervals (e.g., 1, 2, 4, 24 hours), weigh the remaining food and any spillage to calculate the amount consumed.

-

Automated Systems: Use metabolic cages equipped with automated food intake monitoring systems that continuously record the weight of the food hopper, providing real-time data on feeding patterns.

Measurement of Energy Expenditure

-

Indirect Calorimetry: This is the most common method for measuring energy expenditure in rodents. The animal is placed in a sealed metabolic chamber with a constant flow of air. The system measures the concentration of oxygen (O2) and carbon dioxide (CO2) in the air entering and leaving the chamber. From these measurements, the volume of O2 consumed (VO2) and CO2 produced (VCO2) can be calculated. The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure can then be determined using established formulas. Modern systems can also simultaneously measure food and water intake and locomotor activity.[12][14][19][20][21]

Implications for Drug Development

The dual central and peripheral actions of anorexigenic peptides have significant implications for the development of anti-obesity drugs.

-

Targeting Central Pathways: Developing drugs that can efficiently cross the blood-brain barrier and selectively target central appetite-regulating circuits holds great promise. However, this approach also carries a higher risk of CNS side effects.

-

Leveraging Peripheral Mechanisms: Peripherally acting drugs that mimic the effects of peptides like GLP-1 and CCK on vagal afferents and gastric emptying can be effective and may have a more favorable side-effect profile.

-

Multi-agonist Peptides: A newer strategy involves designing single molecules that can activate multiple anorexigenic peptide receptors, potentially leading to synergistic effects on both central and peripheral pathways and greater efficacy in weight loss.

Conclusion

The distinction between the central and peripheral effects of anorexigenic peptides is a cornerstone of modern obesity research. While central pathways in the hypothalamus and brainstem are critical integrators of satiety signals, peripheral mechanisms involving the gut-brain axis play an equally important role in the short-term regulation of food intake. A thorough understanding of these distinct yet interconnected systems, supported by robust quantitative data and precise experimental methodologies, is essential for the continued development of safe and effective treatments for obesity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Leptin signaling and its central role in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Peripheral versus central effects of glucagon-like peptide-1 receptor agonists on satiety and body weight loss in Zucker obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peripheral and Central GLP-1 Receptor Populations Mediate the Anorectic Effects of Peripherally Administered GLP-1 Receptor Agonists, Liraglutide and Exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of central and peripheral injection of leptin on food intake and on brain Fos expression in the Otsuka Long-Evans Tokushima Fatty rat with hyperleptinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Table: Pathways Regulating Food Intake-MSD Manual Professional Edition [msdmanuals.com]

- 9. researchgate.net [researchgate.net]

- 10. Physiological response to long-term peripheral and central leptin infusion in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. JCI Insight - Semaglutide lowers body weight in rodents via distributed neural pathways [insight.jci.org]

- 16. Food intake behavior protocol [protocols.io]

- 17. Central and peripheral GLP-1 systems independently suppress eating - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]

- 20. journals.physiology.org [journals.physiology.org]

- 21. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]

The Nexus of Appetite Control: A Technical Guide to Anorexigenic Peptide Precursors and Their Post-Translational Processing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of anorexigenic peptides, the key signaling molecules that suppress appetite and regulate energy homeostasis. We will explore the core biology of their precursor proteins, the critical post-translational modifications that activate them, and the downstream signaling cascades they initiate. This document provides a comprehensive resource for researchers and drug development professionals, featuring detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular pathways.

Core Anorexigenic Peptide Precursors and Their Bioactive Products

The central nervous system and peripheral tissues produce a variety of potent anorexigenic peptides. These peptides are initially synthesized as larger, inactive precursor proteins, or propeptides. Through a series of precise enzymatic cleavages and modifications, these propeptides are processed into their biologically active forms. The following sections detail the major anorexigenic peptide precursors and their key derivatives.

Pro-opiomelanocortin (POMC)

Pro-opiomelanocortin is a quintessential example of a multi-peptide precursor, giving rise to several bioactive molecules with diverse functions, including appetite regulation.[1][2][3] POMC is predominantly expressed in the arcuate nucleus of the hypothalamus and the pituitary gland.[3][4] Its processing is tissue-specific and yields anorexigenic peptides, most notably α-melanocyte-stimulating hormone (α-MSH).[1][3]

The post-translational processing of POMC is a complex and highly regulated process involving several key enzymes.[5] Prohormone convertases, specifically PC1/3 and PC2, are serine proteases that cleave POMC at specific pairs of basic amino acid residues.[1][5] Following endoproteolytic cleavage, carboxypeptidase E (CPE) removes the C-terminal basic residues.[3][5] Further modifications, such as N-acetylation and C-terminal amidation, are crucial for the full biological activity of some POMC-derived peptides like α-MSH.[5]

Mutations affecting POMC processing enzymes, such as PC1/3 and CPE, have been linked to severe obesity in both humans and animal models, highlighting the critical role of this pathway in energy balance.[3][5]

Cocaine- and Amphetamine-Regulated Transcript (CART)

Cocaine- and amphetamine-regulated transcript (CART) peptides are potent anorexigenic agents found in various brain regions associated with reward, feeding, and stress.[6][7] The administration of CART peptides has been shown to inhibit food intake.[7] The precursor, pro-CART, undergoes post-translational processing to generate several bioactive fragments.[6]

In vitro and in vivo studies have demonstrated that pro-CART is a substrate for the prohormone convertases PC1/3 and PC2.[6] PC1/3 is primarily responsible for generating intermediate CART fragments, while PC2 is more efficient in producing the smaller, bioactive CART peptides.[6] The identity of these processed peptides has been confirmed through techniques like microsequencing and mass spectrometry.[6]

Proglucagon